methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is an organic compound commonly used in synthetic organic chemistry. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is particularly valuable in peptide synthesis and other organic transformations due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the following steps:
-
Protection of the Amino Group: : The amino group of (2S)-2-aminobutanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
(2S)-2-aminobutanoic acid+Boc-Cl→(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid
-
Esterification: : The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester.
(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3OH→methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate
Industrial Production Methods
In industrial settings, the synthesis of this compound is often performed using continuous flow reactors. These reactors offer better control over reaction conditions, higher efficiency, and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
-
Hydrolysis: : The ester group in methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate can be hydrolyzed to yield the corresponding carboxylic acid.
methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+H2O→(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3OH
-
Deprotection: : The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+TFA→methyl (2S)-2-aminobutanoate+tert-butanol
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products
Hydrolysis: (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid and methanol.
Deprotection: Methyl (2S)-2-aminobutanoate and tert-butanol.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is widely used in various fields of scientific research:
-
Chemistry: : It is a key intermediate in the synthesis of peptides and other complex organic molecules. The Boc group provides temporary protection for the amino group, allowing selective reactions at other sites.
-
Biology: : This compound is used in the study of enzyme mechanisms and protein structure. It serves as a substrate or inhibitor in biochemical assays.
-
Medicine: : In pharmaceutical research, it is employed in the synthesis of drug candidates, particularly those involving peptide-based therapeutics.
-
Industry: : It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-methylbutanoate: Lacks the Boc protecting group, making it less stable in certain reactions.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanoate: Uses a benzyloxycarbonyl (Cbz) group instead of Boc, which requires different deprotection conditions.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the presence of the Boc protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNZPQBRSIZDHQ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186432 | |
Record name | Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301186432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93267-05-1 | |
Record name | Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93267-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301186432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.